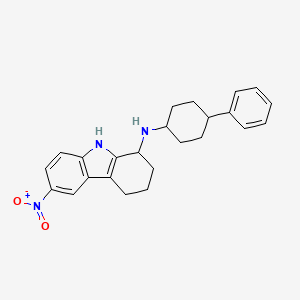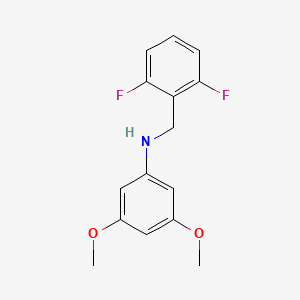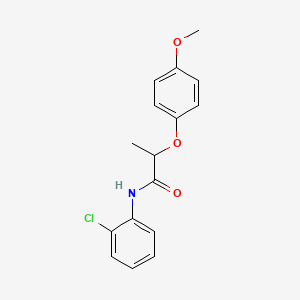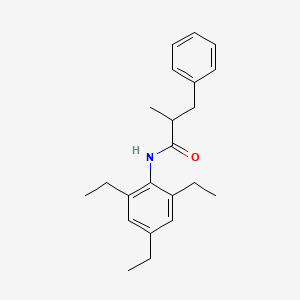
6-nitro-N-(4-phenylcyclohexyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-nitro-N-(4-phenylcyclohexyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of several enzymes and has been studied for its potential therapeutic applications in various diseases.
作用機序
The mechanism of action of 6-nitro-N-(4-phenylcyclohexyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine involves the inhibition of MAO, AChE, and BChE enzymes. By inhibiting these enzymes, the compound can increase the levels of neurotransmitters in the brain, which can lead to improved cognitive function and potentially slow the progression of neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that 6-nitro-N-(4-phenylcyclohexyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine can have several biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. Additionally, the compound has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
実験室実験の利点と制限
One advantage of using 6-nitro-N-(4-phenylcyclohexyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine in lab experiments is its potent inhibitory effects on several enzymes. This makes it a useful tool for studying the role of these enzymes in neurological disorders. However, one limitation is that the compound can be difficult to synthesize, which can limit its availability for research purposes.
将来の方向性
There are several future directions for research on 6-nitro-N-(4-phenylcyclohexyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine. One direction is to further investigate its potential therapeutic applications in neurological disorders. Additionally, studies could focus on optimizing the synthesis method to increase the availability of the compound for research purposes. Finally, research could explore the potential side effects and toxicity of the compound to ensure its safety for therapeutic use.
In conclusion, 6-nitro-N-(4-phenylcyclohexyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine is a potent inhibitor of several enzymes and has shown potential therapeutic applications in neurological disorders. Further research is needed to fully understand its mechanism of action and potential side effects, but it is a promising compound for future study.
合成法
The synthesis of 6-nitro-N-(4-phenylcyclohexyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine involves the reaction of 4-phenylcyclohexanone with nitroethane in the presence of ammonium acetate to yield 4-phenylcyclohexyl nitropropene. The nitropropene is then reduced using sodium borohydride to produce 6-nitro-N-(4-phenylcyclohexyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine.
科学的研究の応用
6-nitro-N-(4-phenylcyclohexyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to be a potent inhibitor of several enzymes, including monoamine oxidase (MAO), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). These enzymes are involved in the breakdown of neurotransmitters and can contribute to the development of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
6-nitro-N-(4-phenylcyclohexyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O2/c28-27(29)19-13-14-22-21(15-19)20-7-4-8-23(24(20)26-22)25-18-11-9-17(10-12-18)16-5-2-1-3-6-16/h1-3,5-6,13-15,17-18,23,25-26H,4,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXGKDEDBOPETKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)[N+](=O)[O-])NC4CCC(CC4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![11-(3,4,5-trimethoxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5107192.png)
![N-{2-[(isopropylamino)carbonyl]phenyl}-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5107206.png)

![2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-6-ethoxyphenol](/img/structure/B5107225.png)
![1-[(4-bromophenoxy)acetyl]-4-methylpiperazine hydrochloride](/img/structure/B5107230.png)
![N-[1-(4-ethylphenyl)ethyl]benzamide](/img/structure/B5107241.png)


![3-methoxy-N,4-dimethyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]benzamide](/img/structure/B5107255.png)
![2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5107258.png)
![3-{[2-(1,2-dihydro-5-acenaphthylenyl)-1,3-thiazolidin-3-yl]carbonyl}-4a,8a-dihydro-2H-chromen-2-one](/img/structure/B5107266.png)
![ethyl [5-(3-iodo-4,5-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5107281.png)
![4-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-(3-fluorobenzyl)-2-piperazinone](/img/structure/B5107290.png)